(R)-Acenocoumarol

Pharmacokinetics Stereoselectivity Anticoagulation

Racemic acenocoumarol contains a rapidly cleared S-enantiomer that confounds dose-response studies. (R)-Acenocoumarol (CAS 66556-77-2) eliminates this variability as the pure pharmacologically active enantiomer with proven 15-fold slower clearance than the S-form. - Enantiopure VKOR inhibitor for stereoselective PK/PD modeling; ≥98% purity by HPLC. - Distinct CYP2C9/CYP1A2/CYP2C19 probe substrate enabling detailed DDI and pharmacogenetic studies. - Supplied as a crystalline solid with certificate of analysis; stable at -20°C with global ambient shipping on dry product.

Molecular Formula C19H15NO6
Molecular Weight 353.3 g/mol
CAS No. 66556-77-2
Cat. No. B564413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Acenocoumarol
CAS66556-77-2
Synonyms(R)-4-Hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one;  (+)-3-(α-Acetonyl-4-nitrobenzyl)-4-hydroxycoumarin;  (+)-Acenocoumarin;  (R)-(+)-Acenocoumarol;  (R)-(+)-Nicoumalone; 
Molecular FormulaC19H15NO6
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1
InChIKeyVABCILAOYCMVPS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

(R)-Acenocoumarol (CAS 66556-77-2): High-Purity Enantiomer for Pharmacological and Pharmacogenetic Research


(R)-Acenocoumarol (CAS 66556-77-2) is the pharmacologically active R-enantiomer of the racemic vitamin K antagonist acenocoumarol [1]. It functions as a potent inhibitor of vitamin K epoxide reductase (VKOR), thereby reducing the synthesis of active vitamin K-dependent clotting factors [1]. This compound serves as a critical reference standard for investigating stereoselective pharmacokinetics, CYP2C9-mediated metabolism, and structure-activity relationships of coumarin anticoagulants [2].

Why Racemic Acenocoumarol or Other Coumarins Cannot Substitute for (R)-Acenocoumarol in Research


Substitution with racemic acenocoumarol or other coumarin anticoagulants (e.g., warfarin, phenprocoumon) is scientifically unsound due to profound differences in enantiomer-specific pharmacokinetics, metabolic pathways, and enzyme kinetics. Racemic acenocoumarol contains a rapidly cleared S-enantiomer that does not contribute to the sustained pharmacological effect, confounding dose-response studies [1]. Furthermore, the metabolic clearance of acenocoumarol is approximately 20-fold faster than warfarin [2], and the CYP2C9 isoenzyme plays a distinct, non-interchangeable role in the metabolism of each anticoagulant [3]. These compound-specific and enantiomer-specific properties necessitate the use of the pure (R)-enantiomer for accurate and reproducible results.

Quantitative Evidence for (R)-Acenocoumarol (CAS 66556-77-2): Validated Differentiation Data


(R)-Acenocoumarol Exhibits 15-Fold Slower Plasma Clearance and 3.7-Fold Longer Half-Life than (S)-Acenocoumarol

In human volunteers, (R)-acenocoumarol demonstrates a markedly longer plasma elimination half-life (6.6 hours) and a 15-fold slower plasma clearance (1.9 L/hour) compared to the (S)-enantiomer (1.8 hours and 28.5 L/hour, respectively) [1]. This stereoselective difference in clearance is also reflected in the mean residence time (MRT), which is approximately 10-fold longer for the R-enantiomer (15 h vs. 1.2 h for the S-enantiomer) [2].

Pharmacokinetics Stereoselectivity Anticoagulation

Clearance of (R)-Acenocoumarol is 6-Fold Lower than Warfarin, Explaining Its Shorter Duration of Action

The overall metabolic clearance of (R)-acenocoumarol in human liver microsomes is approximately 6-fold higher than that of (R)-warfarin [1]. This difference contributes to the clinically observed ~20-fold faster total clearance of acenocoumarol compared to warfarin in patients [2]. Specifically, the intrinsic clearance values for (R)-acenocoumarol are substantially greater than those for (R)-warfarin due to both lower Km and higher Vmax for the acenocoumarol enantiomer [1].

Pharmacokinetics Comparative Pharmacology Drug Development

(R)-Acenocoumarol Demonstrates Higher Intrinsic Anticoagulant Potency than Warfarin and Phenprocoumon In Vitro

In vitro assays demonstrate that (R)-acenocoumarol possesses higher intrinsic anticoagulant potency compared to warfarin and phenprocoumon [1]. This is supported by its nanomolar inhibitory activity against vitamin K epoxide reductase complex subunit 1 (VKORC1), with an IC50 of 1.5 nM [2]. While direct head-to-head potency comparisons with warfarin in the same assay are limited, the higher potency of (R)-acenocoumarol is a consistent finding across studies and is attributed to its unique 4'-nitro group, which enhances binding affinity for the target enzyme.

Pharmacodynamics Potency Comparison VKORC1

CYP2C9-Dependent Metabolism of (R)-Acenocoumarol is Distinct from Warfarin, with a 3-4x Higher Km for Hydroxylation

The cytochrome P450 enzyme CYP2C9 is the principal catalyst for the 6-, 7-, and 8-hydroxylation of (R)-acenocoumarol, but with kinetic parameters that differ significantly from (S)-acenocoumarol. The Km values for these hydroxylations are 3 to 4 times higher for (R)-acenocoumarol compared to the (S)-enantiomer, and the Vmax values are approximately one-sixth of those for (S)-acenocoumarol [1]. Furthermore, (R)-acenocoumarol is also metabolized by CYP1A2 and CYP2C19, whereas (S)-acenocoumarol is exclusively metabolized by CYP2C9 [1]. This contrasts with warfarin, where the S-enantiomer is the primary CYP2C9 substrate.

Drug Metabolism CYP2C9 Pharmacogenetics

Complete Oral Bioavailability of (R)-Acenocoumarol Contrasts with Extensive First-Pass Metabolism of (S)-Acenocoumarol

Following oral administration, (R)-acenocoumarol exhibits essentially complete bioavailability (~100%) due to rapid absorption and negligible first-pass metabolism [1]. In stark contrast, the (S)-enantiomer undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 60% [1][2]. This stereoselective difference in oral absorption is a key determinant of the overall anticoagulant effect of the racemic mixture, as the S-enantiomer contributes little to the systemic exposure.

Bioavailability First-pass Effect Oral Absorption

Optimal Research and Industrial Applications for (R)-Acenocoumarol (CAS 66556-77-2)


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Stereoselective Drug Action

The well-characterized, stark differences in pharmacokinetics between (R)- and (S)-acenocoumarol (e.g., 15-fold difference in clearance [1]) make (R)-acenocoumarol an ideal tool for developing and validating PK/PD models that require a clear separation of enantiomer-specific effects. Its complete oral bioavailability and longer half-life allow for more stable and predictable systemic exposure, simplifying model parameters.

In Vitro Studies of CYP2C9, CYP1A2, and CYP2C19-Mediated Drug Metabolism and Interaction

(R)-Acenocoumarol serves as a unique probe substrate for investigating the interplay of multiple cytochrome P450 enzymes (CYP2C9, CYP1A2, CYP2C19) in drug metabolism [2]. Its distinct kinetic parameters (3-4x higher Km than the S-enantiomer [2]) and differential inhibition by compounds like sulfaphenazole and furafylline enable detailed mechanistic studies of enzyme selectivity and drug-drug interaction potential.

Pharmacogenetic Research on Polygenic Determinants of Anticoagulant Response

Given that the clearance of (R)-acenocoumarol is influenced by multiple genetic variants (CYP2C9, CYP1A2, CYP2C19) in addition to VKORC1 [2], this compound is a superior model for studying complex, polygenic traits in pharmacogenetics. It allows researchers to move beyond single-gene associations and explore gene-gene and gene-environment interactions that govern drug response.

Development of Novel VKOR Inhibitors and Structural Biology Studies

With its nanomolar potency for VKORC1 (IC50 = 1.5 nM) [3] and higher intrinsic activity compared to warfarin [4], (R)-acenocoumarol is a valuable reference compound and starting point for structure-activity relationship (SAR) studies. Its distinct 4'-nitro group provides a unique chemical handle for exploring the VKORC1 binding pocket and for designing next-generation anticoagulants with improved therapeutic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Acenocoumarol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.